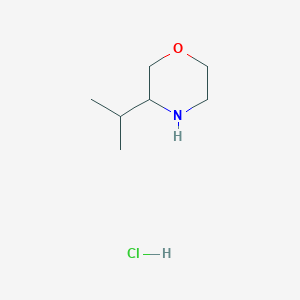

(RS)-3-(1-Methylethyl)-morpholine HCl

Description

Overview of the Morpholine (B109124) Ring System in Chemical Research

Morpholine is a heterocyclic organic compound featuring both amine and ether functional groups. wikipedia.org Its structure, a six-membered ring containing oxygen and nitrogen atoms at opposite positions, provides a unique combination of physicochemical properties. researchgate.netacs.org The nitrogen atom confers basicity, with a pKa of approximately 8.7, allowing it to form salts such as morpholinium chloride when treated with acids like hydrochloric acid. wikipedia.orgthieme-connect.com This basicity is weaker than that of structurally similar secondary amines like piperidine (B6355638), due to the electron-withdrawing effect of the ether oxygen. wikipedia.org

The morpholine ring is a prominent scaffold in medicinal chemistry, often considered a "privileged structure" due to its frequent appearance in approved and experimental drugs. nih.govnih.gov Its presence in a molecule can enhance desirable properties such as aqueous solubility, metabolic stability, bioavailability, and the ability to cross the blood-brain barrier. researchgate.netacs.orgthieme-connect.com These advantages stem from the ring's capacity for hydrogen bonding, its flexible conformation, and its ability to participate in various lipophilic and hydrophilic interactions. researchgate.netacs.org In organic synthesis, morpholine is widely utilized as a building block for complex molecules, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org It is also commonly employed as a mild base or as a solvent for chemical reactions. wikipedia.orgru.nl

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | O(CH₂CH₂)₂NH | wikipedia.org |

| IUPAC Name | Morpholine | wikipedia.org |

| Molecular Formula | C₄H₉NO | fda.gov |

| Molecular Weight | 87.12 g/mol | fda.gov |

| CAS Number | 110-91-8 | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Odor | Weak, ammonia- or fish-like | wikipedia.org |

Academic Importance of Substituted Morpholine Derivatives in Synthetic Methodologies

Substituted morpholines, particularly those functionalized at carbon atoms (C-substituted), are of significant academic and practical interest. ru.nl The introduction of substituents onto the morpholine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in drug design and the development of synthetic methodologies. e3s-conferences.org The synthesis of C-substituted morpholines has become a key area of research, with numerous strategies developed to control the stereochemistry of these compounds. researchgate.netnih.gov

Enantiomerically pure substituted morpholines are highly valuable as chiral auxiliaries and synthons in asymmetric synthesis. ru.nlresearchgate.net They can be used to construct complex chiral molecules like amino acids and amino alcohols. researchgate.net Synthetic strategies often begin from the "chiral pool," using readily available, enantiopure starting materials such as amino alcohols or amino acids to introduce chirality into the morpholine scaffold. ru.nlresearchgate.net More advanced methods involve catalytic asymmetric reactions to prepare C3-substituted or cis-3,5-disubstituted morpholines, expanding the diversity of accessible structures. nih.gov These synthetic approaches are critical as they provide access to novel scaffolds that may not be available through simple building block approaches, enabling greater control over the substitution pattern of the final molecule. nih.govacs.org The development of these methods fulfills an increasing demand for new, three-dimensional chemical entities in fields like medicinal chemistry. nih.govacs.org

Research Context of (RS)-3-(1-Methylethyl)-morpholine HCl within Heterocyclic Chemistry

This compound, also known as 3-isopropylmorpholine (B1321799) hydrochloride, is a specific example of a C-substituted morpholine derivative. cymitquimica.comchemicalbook.com The "3-" indicates that the substituent, an isopropyl group (1-methylethyl), is attached to the carbon atom adjacent to the nitrogen atom. The "(RS)-" designation signifies that the compound is a racemic mixture, containing both the (R) and (S) enantiomers. The "HCl" indicates that it is the hydrochloride salt, formed by the reaction of the basic morpholine nitrogen with hydrochloric acid. wikipedia.org

This compound exists within the broader research context of developing substituted heterocyclic scaffolds for various applications. researchgate.net The introduction of an alkyl group at the C-3 position, as seen with the isopropyl group in this molecule, can significantly influence the biological and chemical properties of the morpholine ring. e3s-conferences.org For instance, in the development of kinase inhibitors, the introduction of a methyl group at the C-3 position of a morpholine ring has been studied to enhance selectivity. nih.gov While specific research findings on this compound are not extensively detailed in readily available literature, its structure is representative of the types of substituted morpholines synthesized for chemical and biological screening. The synthesis of such 3-alkylmorpholines can be achieved through various established routes in heterocyclic chemistry, often starting from corresponding amino alcohols. researchgate.netresearchgate.net The study of such derivatives contributes to the understanding of structure-activity relationships (SAR) within different classes of biologically active molecules. nih.gove3s-conferences.org

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (RS)-3-(1-Methylethyl)-morpholine hydrochloride | cymitquimica.comchemicalbook.com |

| Synonyms | 3-Isopropylmorpholine hydrochloride | chemicalbook.comchemscene.com |

| Molecular Formula | C₇H₁₆ClNO | chemscene.comappchemical.com |

| Molecular Weight | 165.66 g/mol | chemscene.comappchemical.com |

| Chirality | Racemic mixture | cymitquimica.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMXNDMRPNTHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rs 3 1 Methylethyl Morpholine Hcl and Analogous Structures

Historical and Current Perspectives on Morpholine (B109124) Scaffold Construction

The approaches to constructing the morpholine core have evolved considerably, moving from classical industrial methods to highly versatile and stereocontrolled strategies suitable for medicinal chemistry applications. nih.govresearchgate.net

Evolution of Synthetic Routes to Morpholine Derivatives

Historically, the industrial synthesis of unsubstituted morpholine involved the dehydration of diethanolamine (B148213) with sulfuric acid. While effective for the parent compound, this method is not suitable for creating substituted analogs with specific regiochemistry. The evolution of morpholine synthesis has been driven by the need for more complex, functionalized derivatives. researchgate.net

Early laboratory-scale methods often relied on the intramolecular cyclization of 2-(2-haloethylamino)ethanols. However, the foundational and most versatile precursors for substituted morpholines have become vicinal amino alcohols. researchgate.netresearchgate.net Modern synthetic chemistry has introduced a host of sophisticated methods, including transition metal-catalyzed reactions, multicomponent reactions, and photocatalytic strategies, which offer greater control over substitution patterns and stereochemistry. researchgate.nete3s-conferences.orgorganic-chemistry.org Palladium-catalyzed reactions, for instance, have enabled the construction of complex morpholine derivatives through processes like carboamination. e3s-conferences.orgnih.gov Recent innovations focus on efficiency and sustainability, employing methods like one-pot tandem reactions and the use of inexpensive, readily available reagents. organic-chemistry.orgnih.gov

General Synthetic Approaches for Racemic Morpholine Compounds

For the synthesis of racemic morpholine compounds, where the stereochemistry at substituted carbons is not controlled, several robust methods are employed. The most common strategies start from vicinal amino alcohols, which can be cyclized through various pathways. researchgate.netresearchgate.net

One prevalent approach involves the N-alkylation of an amino alcohol with a two-carbon unit bearing leaving groups on both carbons, such as 1,2-dihaloethane, followed by intramolecular Williamson ether synthesis. A more controlled variant is the reaction of an amino alcohol with an α-haloacetyl halide to form an amide, which is then cyclized and subsequently reduced to the morpholine. researchgate.netchemrxiv.org Another significant strategy is the intramolecular cyclization of N-substituted amino alcohols, where the substituent contains a latent leaving group. researchgate.net More contemporary methods include the reaction of amino alcohols with reagents like α-phenylvinylsulfonium salts or the use of photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. organic-chemistry.org

Interactive Table: General Synthetic Approaches for Racemic Morpholines

| Method | Starting Materials | Key Transformation | Ref. |

| Intramolecular Cyclization | N-(2-hydroxyethyl)aminoethanol derivatives with a leaving group | Base-mediated intramolecular SN2 reaction | researchgate.net |

| Annulation via Morpholinone | 1,2-Amino alcohol, α-haloacetyl halide | Amide formation, cyclization, then reduction | researchgate.net |

| Reductive Amination/Cyclization | Amino alcohol, glyoxal/equivalent | Formation of an intermediate that cyclizes | researchgate.net |

| Ugi Multicomponent Reaction | Amino alcohol, aldehyde, isocyanide, etc. | One-pot formation of a complex intermediate followed by cyclization | researchgate.net |

| Ethylene (B1197577) Sulfate (B86663) Annulation | 1,2-Amino alcohol, ethylene sulfate | SN2 reaction followed by base-mediated cyclization | organic-chemistry.orgnih.gov |

Targeted Synthesis of (RS)-3-(1-Methylethyl)-morpholine HCl

The synthesis of a specific racemic 3-substituted morpholine like this compound generally follows the principles of amino alcohol-based cyclization, followed by salt formation.

Established Reaction Pathways for Racemic 3-Substituted Morpholine Hydrochlorides

A common and logical pathway to synthesize (RS)-3-(1-Methylethyl)-morpholine begins with the corresponding racemic amino alcohol, (RS)-1-amino-3-methylbutan-2-ol. This precursor contains the required isopropyl group at the carbon destined to become the C3 position of the morpholine ring.

A widely used two-step annulation sequence can be employed:

N-Acylation: The amino alcohol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the N-(2-chloroacetyl) derivative.

Cyclization and Reduction: The resulting chloroacetamide is treated with a strong base (e.g., sodium hydride) to induce an intramolecular Williamson ether synthesis, forming the morpholin-3-one (B89469) intermediate. This lactam is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield the final (RS)-3-(1-Methylethyl)-morpholine free base.

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt, which can be isolated by filtration.

An alternative, more direct route involves reacting the amino alcohol with a reagent that provides a two-carbon electrophilic unit, such as 1-bromo-2-chloroethane, under basic conditions to achieve a tandem N-alkylation and subsequent O-alkylation. However, this method can sometimes suffer from lower yields and the formation of side products.

Optimization Strategies in Preparative Scale Synthesis

For the synthesis of morpholine derivatives on a preparative scale, optimization of the reaction conditions is crucial to maximize yield, ensure purity, and improve process efficiency. acs.org Key strategies include:

Reagent Selection: Utilizing more cost-effective and safer reagents is a primary consideration. For example, a recent development uses ethylene sulfate as an inexpensive and efficient two-carbon annulating agent for converting 1,2-amino alcohols to morpholines in a redox-neutral, two-step protocol. nih.gov This method avoids the use of highly reactive α-haloacetyl halides and powerful hydridic reducing agents.

Catalyst and Solvent Screening: The choice of catalyst, base, and solvent can dramatically impact reaction rates and selectivity. For cyclization steps, screening different bases (e.g., NaH, t-BuOK) and solvents can lead to improved yields. In palladium-catalyzed syntheses, the ligand choice is critical for reaction efficiency. nih.gov

Purification Methods: On a larger scale, purification by chromatography can be cumbersome. Developing protocols that yield a product of high purity through crystallization or distillation is highly desirable. For hydrochloride salts, precipitation from a well-chosen solvent system is often an effective final purification step.

Stereoselective Synthesis of Enantiopure 3-(1-Methylethyl)-morpholine Enantiomers (R- and S-Isomers)

Accessing the individual enantiomers of 3-substituted morpholines requires stereoselective synthetic methods, which typically involve chiral starting materials, chiral catalysts, or chiral auxiliaries.

Several powerful strategies have been developed for the enantioselective synthesis of substituted morpholines:

From Chiral Amino Alcohols: The most straightforward approach is to start with an enantiomerically pure amino alcohol, such as (R)- or (S)-1-amino-3-methylbutan-2-ol. Applying the same annulation chemistries described for the racemic synthesis (e.g., via the morpholinone intermediate) will preserve the stereochemistry at the C3 position, yielding the corresponding enantiopure morpholine. nih.gov

Catalytic Asymmetric Synthesis: A highly efficient method for preparing chiral 3-substituted morpholines involves a tandem one-pot reaction starting from aminoalkyne substrates. nih.gov This process uses a titanium catalyst for an initial hydroamination to form a cyclic imine, which is then reduced in the same pot by an asymmetric transfer hydrogenation using a chiral Ruthenium catalyst (e.g., RuCl(S,S)-Ts-DPEN). This method generates high enantiomeric excesses (>95% ee) and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov

Palladium-Catalyzed Carboamination: A modular and stereocontrolled synthesis of cis-3,5-disubstituted morpholines has been achieved using a palladium-catalyzed carboamination reaction. nih.govnih.gov This method starts with readily available enantiopure N-protected amino alcohols, which are converted to O-allyl ethanolamine (B43304) derivatives. The key step is the Pd-catalyzed coupling with an aryl or alkenyl bromide, which proceeds with high stereocontrol to form the morpholine ring. nih.gov

Copper-Promoted Oxyamination: New methods for the stereoselective synthesis of morpholines include copper-promoted oxyamination of alkenes. nih.gov This reaction allows for the simultaneous addition of an alcohol (intramolecularly) and an amine (intermolecularly) across a double bond, constructing the morpholine ring with good to excellent diastereoselectivity. nih.gov

Interactive Table: Comparison of Stereoselective Synthesis Methods

| Method | Chiral Source | Key Features | Applicability | Ref. |

| Chiral Pool Synthesis | Enantiopure 1,2-amino alcohol | Relies on commercially available chiral starting materials. Preserves existing stereocenter. | Direct route to specific enantiomers of 3-substituted morpholines. | nih.gov |

| Catalytic Asymmetric Tandem Reaction | Chiral Ru-catalyst | One-pot, highly efficient, high enantioselectivity (>95% ee). | Synthesis of various 3-substituted morpholines from aminoalkynes. | nih.gov |

| Pd-Catalyzed Carboamination | Enantiopure 1,2-amino alcohol | Modular, good for cis-3,5-disubstituted morpholines, high stereocontrol. | Access to a broad array of enantiopure disubstituted morpholines. | nih.govnih.gov |

| Copper-Promoted Oxyamination | Chiral substrate (e.g., from L-phenylalanine) | Constructs aminomethyl-functionalized morpholines with high diastereoselectivity. | Specific for 2-(aminomethyl) substituted morpholines. | nih.gov |

| Polymer-Supported Synthesis | Immobilized chiral amino acids (e.g., Serine) | Solid-phase synthesis allows for library generation. Stereoselective reduction step. | Primarily for morpholine-3-carboxylic acid derivatives. | nih.gov |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of chiral morpholine derivatives. One of the most well-established classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the construction of substituted morpholines. wikipedia.org

For instance, an N-acylated oxazolidinone can undergo diastereoselective enolate formation followed by alkylation. The chiral auxiliary then directs the incoming electrophile to one face of the enolate, establishing a new stereocenter. Subsequent removal of the auxiliary reveals the chiral product. This approach allows for the introduction of substituents at various positions of the morpholine precursor with high stereocontrol. Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize chiral 1,2-amino alcohols, which are precursors to morpholinones. acs.org

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Key Applications in Synthesis |

|---|---|

| Oxazolidinones (Evans Auxiliaries) | Stereoselective aldol reactions, alkylation reactions, Diels-Alder reactions. wikipedia.org |

| Camphorsultam | Asymmetric alkylations, aldol reactions, and conjugate additions. |

| Pseudoephedrine | Synthesis of chiral α-substituted carboxylic acids and amino acids. acs.org |

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for the synthesis of chiral molecules. Both organocatalysis and metal-catalyzed reactions have been successfully applied to the enantioselective synthesis of morpholine derivatives.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral morpholine scaffolds themselves can act as organocatalysts; however, their application in the synthesis of other chiral morpholines is an area of ongoing research. nih.gov The lower reactivity of morpholine-derived enamines compared to their pyrrolidine (B122466) and piperidine (B6355638) counterparts presents a challenge. nih.gov Despite this, cinchona alkaloid-derived catalysts have been successfully used in the catalytic asymmetric halocyclization of alkenols to produce chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities. rsc.org This demonstrates the potential of organocatalysis to construct chiral morpholine rings. rsc.org

Transition metal catalysis provides a versatile platform for the construction of complex heterocyclic systems, including morpholines. Various metals have been employed to catalyze key bond-forming reactions in the synthesis of these scaffolds.

Copper(II) carboxylates have been shown to promote the intramolecular oxyamination of alkenes, providing a direct route to 2-aminomethyl functionalized morpholines. nih.govacs.org This reaction involves the simultaneous addition of an alcohol and an amine across a double bond. nih.govacs.orgthieme-connect.com For example, a β-hydroxy N-allylsulfonamide can undergo cyclization in the presence of a copper(II) salt to yield the corresponding morpholine with high diastereoselectivity. nih.gov This method is a significant extension of copper(II)-promoted alkene difunctionalization chemistry. nih.gov More recently, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been developed to synthesize highly substituted, unprotected morpholines. nih.govnih.gov

Table 2: Copper-Promoted Synthesis of Morpholine Derivatives

| Reactants | Catalyst/Reagent | Product | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| β-hydroxy N-allylsulfonamide, TsNH₂ | Copper(II) 2-ethylhexanoate | 2-Aminomethyl morpholine | 45% | >20:1 |

Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds. Palladium-catalyzed cycloisomerization of 1,6-enynes has been developed as an efficient method for constructing cyclic compounds. researchgate.netdivyarasayan.org This strategy can be applied to substrates containing both nitrogen and oxygen atoms to form the morpholine ring. The reaction proceeds through an ene-type cycloisomerization, and the use of chiral ligands can induce enantioselectivity, leading to chiral morpholine derivatives. nih.gov The functional groups present in the starting 1,6-enyne can control the reaction pathway, allowing for divergent synthesis of different heterocyclic structures. rsc.org

Rhodium-catalyzed C-H activation and annulation reactions have become a robust strategy for the synthesis of heterocyclic compounds. researchgate.netrsc.org This methodology allows for the direct coupling of a C-H bond with a suitable partner, such as an alkene or alkyne, to construct a new ring system. In the context of morpholine synthesis, this could involve the reaction of a substrate containing an N-H bond and a suitably positioned C-H bond with a coupling partner. organic-chemistry.orgdntb.gov.ua Rhodium catalysts are particularly effective due to their high reactivity and functional group tolerance. researchgate.net Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce a variety of substituted morpholines with high yields and excellent diastereo- and enantioselectivities. rsc.org

Table 3: Summary of Metal-Catalyzed Morpholine Syntheses

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Copper | Oxyamination of Alkenes | Direct formation of aminomethyl-functionalized morpholines. nih.govacs.org |

| Palladium | Cycloisomerization of Enynes | Efficient construction of the morpholine ring from linear precursors. researchgate.netdivyarasayan.org |

| Rhodium | C-H/N-H Annulation | Atom-economical approach with high functional group tolerance. researchgate.netorganic-chemistry.org |

Metal-Catalyzed Asymmetric Syntheses of Substituted Morpholines

Biocatalytic and Enzymatic Routes to Enantiomerically Enriched Morpholine Systems

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. By leveraging the high stereoselectivity of enzymes, it is possible to synthesize enantiomerically enriched morpholines with high efficiency under mild, aqueous conditions. nih.govdovepress.com These methods can circumvent the need for harsh reagents and expensive metal catalysts often used in conventional asymmetric synthesis. nih.govdovepress.com

Enzymatic strategies are broadly applicable and can be integrated into synthetic routes in several ways, including kinetic resolution of racemates, desymmetrization of prochiral substrates, and asymmetric synthesis from achiral precursors. pharmasalmanac.comnih.gov Enzymes such as lipases, transaminases, and oxidases have been successfully engineered and optimized for the synthesis of chiral amines and related heterocyclic structures. nih.govdovepress.com

Key Enzymatic Approaches:

Imine Reductases (IREDs): A notable biocatalytic approach involves the use of imine reductases. For instance, an enantioselective, scalable process was developed for (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a key intermediate, using an IRED as the central synthetic step. This process began with the identification of a suitable IRED through screening, followed by optimization and large-scale execution, ultimately supplying over 180 kg of the intermediate with high yield and excellent enantioselectivity. digitellinc.com

Lipases in Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols or esters. In the context of morpholine synthesis, an enantioselective approach employed a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as the key step to prepare single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. nih.gov Kinetic resolution separates enantiomers based on their different reaction rates with an enzyme, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.govdovepress.com

Transaminases and Oxidases: Amine transaminases and oxidases are pivotal in chiral amine synthesis. nih.gov Transaminases catalyze the transfer of an amine group to a prochiral ketone, creating a chiral amine with high stereoselectivity. nih.gov Amine oxidases can be employed in deracemization processes, where they are coupled with a non-selective reducing agent to convert a racemate into a single enantiomer. nih.govdovepress.com Through protein engineering techniques like directed evolution, the substrate scope of these enzymes has been expanded to include bulkier and more complex molecules. nih.govdovepress.com

The table below summarizes various enzymatic strategies applicable to the synthesis of chiral morpholine systems.

| Enzyme Class | Strategy | Substrate Type | Advantages | Example Application |

| Imine Reductase (IRED) | Asymmetric Synthesis | Cyclic Imines | High enantioselectivity, scalable | Synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine digitellinc.com |

| Lipase | Kinetic Resolution | Racemic Esters/Alcohols | High specificity, mild conditions | Resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate nih.gov |

| Transaminase (TAm) | Asymmetric Synthesis | Prochiral Ketones | High stereoselectivity | General synthesis of chiral amines nih.gov |

| Amine Oxidase (MAO) | Deracemization | Racemic Amines | Can achieve >50% theoretical yield | Engineering of MAO-N for bulkier aromatic substrates nih.govdovepress.com |

Post-Synthetic Chiral Resolution Techniques for Racemic Morpholine Derivatives

When a synthetic route produces a racemic mixture (a 50:50 mixture of two enantiomers), a post-synthetic resolution step is necessary to isolate the individual enantiomers. libretexts.orglibretexts.org Since enantiomers possess identical physical properties such as boiling point and solubility, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.orgpharmaguideline.com Chiral resolution circumvents this by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

Crystallization of Diastereomeric Salts:

The most common method for resolving racemic amines, including morpholine derivatives, is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org

The general procedure is as follows:

The racemic morpholine derivative is treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid). libretexts.orglibretexts.org

This reaction forms a pair of diastereomeric salts. For a racemic mixture of (R)- and (S)-morpholine with an (R)-chiral acid, the resulting salts would be (R-morpholine, R-acid) and (S-morpholine, R-acid). libretexts.org

These diastereomers have different solubilities, allowing one to be selectively crystallized from a suitable solvent while the other remains in solution. wikipedia.org

The crystallized diastereomeric salt is physically separated by filtration.

Finally, the chiral resolving agent is removed, typically by treatment with a base, to regenerate the enantiomerically pure morpholine. libretexts.orgwikipedia.org

This technique can be laborious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org The choice of both the resolving agent and the solvent is crucial for successful separation.

Chiral Chromatography:

Another powerful technique for separating enantiomers is chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

In this technique, the racemic mixture is passed through a column packed with the CSP. Due to differential binding affinities, one enantiomer travels through the column more slowly than the other, resulting in their separation. nih.gov Chiral HPLC can be used for both analytical purposes (to determine the enantiomeric purity of a sample) and for preparative separations to isolate pure enantiomers. nih.gov For example, the resolution of racemic (±)-4-nitropropranolol and (±)-7-nitropropranolol was successfully achieved using preparative chiral HPLC. nih.gov

The table below outlines common chiral resolution techniques for racemic morpholines.

| Technique | Principle | Key Reagents/Materials | Advantages | Limitations |

| Diastereomeric Salt Crystallization | Conversion of enantiomers into separable diastereomers. libretexts.org | Chiral resolving agents (e.g., tartaric acid, mandelic acid). libretexts.org | Scalable, well-established method. | Can be time-consuming; yield limited to 50% per enantiomer. wikipedia.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Chiral column (e.g., polysaccharide-based). | High separation efficiency, applicable to small quantities. nih.gov | Can be expensive for large-scale production. |

Chemical Transformations and Reactivity Profiles of Morpholine Systems Bearing the 1 Methylethyl Substituent

Functional Group Interconversions on the Morpholine (B109124) Ring System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. For morpholine derivatives like (RS)-3-(1-Methylethyl)-morpholine, several FGIs are pertinent. The most fundamental is the conversion of the hydrochloride salt to its free base form through treatment with a suitable base. This deprotonation is essential as the nucleophilic character of the nitrogen atom is masked in the protonated state.

The secondary amine of the morpholine ring is susceptible to oxidation. Analogous to other substituted morpholines, the nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peracids. Conversely, the morpholine ring itself is generally resistant to reduction under standard conditions, though harsh conditions could lead to ring cleavage.

Another key set of interconversions involves reactions at the nitrogen atom. The secondary amine can be converted into various other functional groups. For instance, acylation with an acyl chloride or anhydride (B1165640) yields an N-acylmorpholine. researchgate.net This amide can then be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to furnish an N-alkylmorpholine, providing a two-step N-alkylation sequence. acs.org These transformations are summarized below:

| Starting Material | Reagent(s) | Product | Transformation Type |

| (RS)-3-isopropylmorpholine HCl | Base (e.g., NaOH) | (RS)-3-isopropylmorpholine | Deprotonation |

| (RS)-3-isopropylmorpholine | Oxidizing Agent (e.g., H₂O₂) | (RS)-3-isopropylmorpholine N-oxide | N-Oxidation |

| (RS)-3-isopropylmorpholine | Acyl Halide (R-COCl) | N-acyl-(RS)-3-isopropylmorpholine | N-Acylation |

| N-acyl-(RS)-3-isopropylmorpholine | Reducing Agent (e.g., LiAlH₄) | N-alkyl-(RS)-3-isopropylmorpholine | Amide Reduction |

C-H Functionalization Strategies Applied to Morpholine Frameworks

Direct C-H functionalization has become a powerful tool for molecular synthesis, enabling the formation of C-C and C-heteroatom bonds without pre-functionalized starting materials. bris.ac.uknih.gov In the context of the morpholine framework, there are several distinct C-H bonds: those on the isopropyl substituent and those on the morpholine ring at the C-2, C-5, and C-6 positions. The carbons adjacent to the ring heteroatoms (C-2 and C-6) are generally the most activated and thus the most likely targets for functionalization.

While specific literature on the C-H functionalization of (RS)-3-(1-Methylethyl)-morpholine is scarce, strategies developed for other N-heterocycles like pyridines and quinolines provide a roadmap. nih.govresearchgate.net These methods often employ transition-metal catalysis (e.g., using Palladium, Rhodium, or Iridium) to achieve site-selective activation. nih.gov For a 3-substituted morpholine, a significant challenge would be controlling the regioselectivity of the reaction between the C-2, C-5, and C-6 positions. The steric bulk of the C-3 isopropyl group would likely influence the accessibility of the adjacent C-2 position, potentially directing functionalization towards the C-5 and C-6 positions on the other side of the ring. For example, copper-catalyzed C-H amination has been shown to functionalize quinoxalin-2(1H)-ones with morpholine. mdpi.com Applying such a reaction intramolecularly or to the morpholine ring itself represents a potential synthetic pathway.

Ring-Opening and Ring-Closing Reactions of Morpholine Derivatives

The synthesis and degradation of the morpholine ring are defined by ring-closing and ring-opening reactions, respectively. These transformations are critical for creating and modifying morpholine-based structures.

Ring-Closing Reactions: Substituted morpholines are commonly synthesized via cyclization reactions. A prevalent strategy involves the reaction of a β-amino alcohol with a suitable two-carbon electrophile. An annulation reaction using vinyl sulfonium (B1226848) salts has been shown to be a high-yield, one-step method for producing morpholines from β-amino alcohols under mild conditions. bris.ac.uk Another powerful method is the palladium-catalyzed carboamination, where a substituted O-allyl ethanolamine (B43304) derivative couples with an aryl or alkenyl bromide to form cis-3,5-disubstituted morpholines stereoselectively. nih.gove3s-conferences.org Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates also provide access to highly substituted morpholines. bohrium.com A multicomponent Ugi approach followed by an intramolecular Sₙ2 cyclization offers a modular route to diversely substituted morpholines, as detailed in the table below. nih.gov

| Amine | Aldehyde/Ketone | Isocyanide | One-Pot Overall Yield of Morpholine Derivative |

| Ethanolamine | Hydroxyacetone | Benzyl isocyanide | 68% |

| Ethanolamine | Hydroxyacetone | Cyclohexyl isocyanide | 65% |

| Ethanolamine | Hydroxyacetone | tert-Butyl isocyanide | 61% |

| Ethanolamine | 1-Hydroxy-2-butanone | Benzyl isocyanide | 63% |

| 1-Amino-2-propanol | Hydroxyacetone | Benzyl isocyanide | 55% |

Ring-Opening Reactions: The morpholine ring is generally stable, but can be opened under specific conditions. For example, N-alkyl substituted cyclic amines, including morpholines, have been shown to undergo ring-opening when treated with a difluorocarbene precursor, yielding linear bromoamine products. nih.gov Additionally, morpholine-2,5-dione (B184730) derivatives, which contain both ester and amide linkages within the ring, can undergo ring-opening polymerization catalyzed by various organocatalysts or metal compounds to form poly(ester-amide)s. researchgate.netrsc.org In some N-alkylation reactions, ring-opening can occur as an undesired side reaction. asianpubs.org

Studies on Nucleophilic and Electrophilic Reactivity of Substituted Morpholines

The reactivity of (RS)-3-(1-Methylethyl)-morpholine is dictated by its dual chemical nature, possessing both nucleophilic and potential electrophilic sites.

Nucleophilic Reactivity: The primary site of nucleophilicity is the nitrogen atom, which possesses a lone pair of electrons. wikipedia.org This makes the free-base form of the molecule a good nucleophile and a moderate base. Its nucleophilicity is generally considered to be lower than that of the corresponding piperidine (B6355638) derivative due to the electron-withdrawing inductive effect of the ring oxygen atom. wikipedia.org The C-3 isopropyl group introduces steric hindrance around the nitrogen, which can further modulate its reactivity, potentially slowing the rate of nucleophilic attack compared to unsubstituted morpholine. libretexts.org This nucleophilic character is exploited in reactions such as alkylation, acylation, and Michael additions. researchgate.net

Electrophilic Reactivity: While the morpholine ring itself is electron-rich, it can be made to react with nucleophiles at its carbon centers. This typically requires activation of a C-H bond, as discussed in section 4.2. The carbon atoms alpha to the oxygen and nitrogen (C-2, C-6, and C-3) are the most likely sites for deprotonation with a strong base to form an anion, which can then react with an electrophile. The C-2 and C-6 positions are particularly susceptible to deprotonation due to the stabilizing influence of both adjacent heteroatoms.

Cycloaddition and Annulation Protocols for Morpholine Scaffolds

Cycloaddition and annulation reactions are sophisticated strategies for constructing cyclic systems.

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a ring. A key example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a "dipolarophile" to form a five-membered ring. wikipedia.orgorganic-chemistry.org While morpholine itself is not a 1,3-dipole, it can participate in cycloaddition reactions in other roles. A notable example is a transition-metal-free defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides, where morpholine acts as the solvent and is incorporated into the final 1,2,3-triazole product. nih.govbeilstein-journals.org In this reaction, the morpholine first acts as a nucleophile, adding to the difluoroalkene, which then undergoes the cycloaddition. nih.govbeilstein-journals.org This demonstrates a pathway where the morpholine scaffold can be appended to other heterocyclic systems.

Annulation Protocols: Annulation refers to the formation of a new ring onto a pre-existing molecule. Several methods for the synthesis of the morpholine ring itself can be classified as annulation reactions. A highly efficient protocol involves the reaction of β-heteroatom amino compounds (like amino alcohols) with vinyl sulfonium salts. bris.ac.uknih.gov This process proceeds via a conjugate addition followed by an intramolecular cyclization, effectively building the morpholine ring onto the amino alcohol substrate in a single step. bris.ac.uk

Alkylation and Arylation Reactions of Nitrogen and Carbon Centers in Morpholines

Alkylation and arylation are fundamental bond-forming reactions that are readily applied to morpholine systems.

Nitrogen Center (N-Alkylation and N-Arylation): The secondary amine of the morpholine ring is easily alkylated or arylated. N-alkylation can be achieved through various methods, including reaction with alkyl halides, reductive amination, or using "green" alkylating agents. A sustainable approach involves using propylene (B89431) carbonate as both a solvent and reagent, which performs N-alkylation without the need for genotoxic alkyl halides. nih.govmdpi.com Another method uses dimethyl carbonate for N-methylation, which proceeds through an N-carboxymethylated intermediate. asianpubs.org N-alkylation can also be catalyzed by transition metals, such as iron or palladium, often utilizing alcohols as the alkylating agent via a "borrowing hydrogen" methodology. researchgate.net N-arylation is typically accomplished using palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which couples the morpholine with an aryl halide. nih.gov

Carbon Centers (C-Alkylation and C-Arylation): Direct alkylation or arylation of the carbon centers of the morpholine ring is more challenging and generally requires C-H activation, as discussed in section 4.2. Once a C-H bond is activated, typically at the C-2 position, coupling with an appropriate partner can be achieved. For instance, after deprotonation with a strong base like n-butyllithium, the resulting lithiated morpholine can react with an alkyl or aryl halide to form a C-C bond.

Hydroamination Reactions Involving Morpholine Precursors or as Products

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for synthesizing amines. researchgate.net Morpholine derivatives can feature in these reactions as either the starting amine or the final product.

Morpholine as a Product: Intramolecular hydroamination is a powerful strategy for synthesizing substituted morpholines. A tandem reaction involving the hydroamination of an aminoalkyne substrate followed by an asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org This method is tolerant of a wide range of functional groups and provides direct access to chiral products like (S)-3-isopropylmorpholine.

Morpholine as a Precursor: In intermolecular hydroaminations, a morpholine derivative can serve as the amine component that adds to an alkene or alkyne. thieme.de For example, the hydroaminomethylation of styrene (B11656) uses morpholine to produce N-(2-phenylethyl)morpholine and its regioisomer. nih.gov Titanium complexes have been shown to be effective catalysts for the intermolecular hydroamination of alkynes with various amines, including cyclic secondary amines. researchgate.net In such reactions, (RS)-3-(1-Methylethyl)-morpholine would be expected to add across an unsaturated bond to form a more complex tertiary amine.

Applications in Advanced Organic Synthesis As a Chiral or Achiral Building Block

Utilization of (RS)-3-(1-Methylethyl)-morpholine HCl in the Construction of Complex Molecular Architectures

Chiral building blocks are fundamental in modern organic synthesis, particularly for the development of new drugs and agrochemicals, as biological targets are inherently chiral. nih.gov The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts or by employing components from the "chiral pool" are established strategies. researchgate.netru.nl this compound, as a racemic mixture, contains a stereocenter at the C-3 position. In its enantiomerically pure forms, (R)- or (S)-3-isopropylmorpholine could serve as a valuable chiral building block.

The use of C-substituted morpholines allows for the systematic exploration of chemical space, a concept known as systematic chemical diversity. nih.gov By varying the regiochemistry and stereochemistry of substituents on the morpholine (B109124) ring, chemists can generate a diverse collection of scaffolds. nih.gov These scaffolds can then be incorporated into larger, more complex molecular architectures, enabling the fine-tuning of biological activity and physicochemical properties. nih.gov The isopropyl group at the C-3 position, for instance, provides a specific steric and electronic profile that can be crucial for molecular recognition at a biological target.

The synthesis of complex C-functionalized morpholine derivatives often starts from readily available, enantiomerically pure amino acids and amino alcohols. nih.gov These precursors guide the stereochemistry of the final morpholine structure, which can then be used in fragment-based drug discovery or as a core component in the synthesis of larger molecules. nih.gov

Table 1: Examples of Substituted Morpholine Building Blocks in Synthesis

| Building Block Precursor | Synthetic Strategy | Resulting Morpholine Structure | Application |

| Enantiomerically pure amino alcohols | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines nih.gov | Access to single stereoisomer products for complex synthesis nih.gov |

| Aminoalkyne substrates | Tandem hydroamination and asymmetric transfer hydrogenation | Enantioselective 3-substituted morpholines organic-chemistry.org | Creation of chiral morpholines with high enantiomeric excess organic-chemistry.org |

| Amino acids & amino alcohols | Systematic Chemical Diversity (SCD) approach | Regio- and stereochemically diverse C-substituted morpholines nih.gov | Building blocks for medicinal chemistry and library synthesis nih.gov |

| 2-Tosyl-1,2-oxazetidine | Ring-opening with α-formyl carboxylates | Highly decorated 2- and 3-substituted morpholines acs.orgnih.gov | Construction of conformationally rigid morpholine congeners acs.orgnih.gov |

Role of Morpholine Derivatives as Intermediates in the Synthesis of Diverse Organic Compounds

Morpholine and its derivatives are widely used as intermediates in the chemical industry for the synthesis of a vast array of organic compounds. researchgate.net The morpholine moiety is considered a "privileged" structure in medicinal chemistry because it is a common feature in many biologically active compounds. nih.gov Beyond pharmaceuticals, these derivatives are crucial for producing rubber-processing chemicals, corrosion inhibitors, optical brighteners, and components for waxes and polishes. nih.gov

In synthetic organic chemistry, the morpholine unit can be chemically transformed into other heterocyclic systems. A common strategy involves preparing a functionalized morpholine derivative which then undergoes further reactions. For example, morpholine can be reacted with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate. researchgate.netuobaghdad.edu.iq This intermediate can then be treated with hydrazine (B178648) hydrate (B1144303) to yield morpholin-N-ethyl acetohydrazide, which serves as a precursor for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles. researchgate.netuobaghdad.edu.iq This multi-step process highlights the role of the initial morpholine derivative as a key intermediate that enables entry into different classes of organic molecules.

Table 2: Multi-step Synthesis via Morpholine Intermediates

| Starting Material | Reagents | Intermediate Product | Subsequent Reaction | Final Product Class |

| Morpholine | 1. Ethyl chloroacetate, Triethylamine2. Hydrazine hydrate | Morpholin-N-ethyl acetohydrazide researchgate.netuobaghdad.edu.iq | Reaction with ammonium (B1175870) thiocyanate, followed by cyclization with NaOH researchgate.net | 1,2,4-triazole-3-thiol derivatives researchgate.net |

| Substituted Ethanolamine (B43304) | Aryl or Alkenyl Bromide | N/A (Direct cyclization) | Pd-catalyzed carboamination nih.gov | Fused bicyclic morpholines nih.gov |

| Morpholine | Fatty acids | Morpholine salts of fatty acids nih.gov | Emulsification | Waxes and polishes nih.gov |

Development of Novel Reagents and Catalytic Ligands Derived from Substituted Morpholines

Substituted morpholines are not only building blocks but also precursors for specialized chemical reagents and ligands for catalysis. researchgate.net Simple derivatives like N-methylmorpholine-N-oxide (NMO) are widely used as co-oxidants in reactions such as osmium-catalyzed dihydroxylations. ru.nl

More complex morpholine derivatives can be designed to act as ligands that coordinate with transition metals to form catalysts. An example is the synthesis of 4-(2-indenylethyl)morpholine, which can be converted into an organometallic reagent by reaction with n-butyllithium. academicjournals.org This lithium salt can then react with metal tetrachlorides, such as titanium tetrachloride, to generate cationic transition metal complexes. academicjournals.org The nitrogen atom within the morpholine ring can be protonated or alkylated, which can enhance the solubility of the resulting metal complex in polar solvents. academicjournals.org Such modifications to the ligand structure allow for fine-tuning the electronic and steric properties of the catalyst, influencing its activity and selectivity in chemical transformations. academicjournals.org The versatility of the morpholine scaffold allows for the creation of a wide range of ligands for applications in catalysis.

Table 3: Morpholine-Derived Reagents and Ligands

| Morpholine Derivative | Class | Application |

| N-Methylmorpholine-N-oxide (NMO) | Reagent (Oxidant) | Co-oxidant in asymmetric dihydroxylation and other oxidation reactions ru.nl |

| 4-(2-Indenylethyl)morpholine | Ligand Precursor | Synthesis of cationic transition metal (e.g., Titanium, Zirconium) complexes academicjournals.org |

| Morpholinium N,N-oxydiethylenedithiocarbamate | Reagent | Delayed-action rubber accelerator in vulcanization nih.gov |

Morpholine Scaffolds as Precursors for Heterocyclic Compound Libraries

The morpholine ring is an excellent scaffold for generating collections of structurally diverse small molecules, which are essential for drug discovery and chemical biology research. researchgate.net The strategy of diversity-oriented synthesis (DOS) aims to systematically explore chemical space by creating libraries of complex and diverse compounds from a common starting point. researchgate.net The morpholine scaffold, with its potential for substitution at multiple positions, is ideally suited for this approach. nih.govresearchgate.net

By using different synthetic strategies, the morpholine core can be elaborated into a wide range of other heterocyclic systems. For instance, sp3-rich scaffolds containing two morpholine rings embedded within a spiroacetal framework have been synthesized. acs.org These conformationally well-defined structures serve as starting points for assembling compound libraries with significant three-dimensional complexity. acs.org Similarly, hybrid structures linking the morpholine nucleus to other heterocyclic rings, such as thiazole, have been developed to create libraries of potential bioactive agents. benthamdirect.com The ability to functionalize the morpholine scaffold in multiple ways allows chemists to generate large and diverse libraries of compounds for high-throughput screening, accelerating the discovery of new molecules with desired biological activities. nih.govcapes.gov.br

Table 4: Library Synthesis Using Morpholine Scaffolds

| Scaffold Type | Synthetic Approach | Library Features |

| Morpholine Peptidomimetics | Diversity-Oriented Synthesis (DOS) using amino acid and sugar derivatives researchgate.net | Skeletally diverse scaffolds including diketopiperazines and oxopiperazines researchgate.net |

| Bis-morpholine Spiroacetals | Multi-step synthesis from epichlorohydrin (B41342) and β-aminoalcohols acs.org | Conformationally defined, sp3-rich 3D scaffolds acs.org |

| Morpholinothiazoles | One-pot or multi-stage reactions | Hybrid molecules combining two important pharmacophores benthamdirect.com |

| General Substituted Morpholines | Functionalization and ring formation strategies nih.govcapes.gov.br | Easily accessible libraries of potential bioactives for drug discovery nih.govcapes.gov.br |

Advanced Analytical and Spectroscopic Methodologies for Structural and Stereochemical Assignment in Morpholine Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Isomeric Differentiation and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of morpholine (B109124) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced 2D techniques can establish stereochemical relationships. nih.govresearchgate.net

For (RS)-3-(1-Methylethyl)-morpholine HCl, the morpholine ring is expected to adopt a stable chair conformation in solution. nih.govresearchgate.net The protonation of the nitrogen atom by HCl leads to a downfield shift of the signals corresponding to the adjacent protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum would allow for the differentiation of all non-equivalent protons in the molecule. The protons on the morpholine ring (at positions 2, 3, 5, and 6) and the isopropyl group would exhibit distinct chemical shifts and coupling patterns. The proton at C-3, being adjacent to the chiral center and the nitrogen atom, would show a complex splitting pattern due to coupling with protons at C-2 and the isopropyl group. The presence of the hydrochloride salt would broaden the N-H proton signal, which would typically appear significantly downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. cdnsciencepub.comcdnsciencepub.com In this compound, distinct signals would be observed for each of the seven carbon atoms. The chemical shifts of the morpholine ring carbons (C-2, C-3, C-5, C-6) are particularly informative. The carbons adjacent to the oxygen atom (C-2, C-6) typically resonate further downfield than those adjacent to the nitrogen (C-3, C-5) in the free base, although protonation of the nitrogen alters this pattern. cdnsciencepub.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Advanced NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons. researchgate.net The Nuclear Overhauser Effect (NOESY) experiment can reveal through-space proximity between protons, which is crucial for determining the relative stereochemistry, such as the orientation (axial or equatorial) of the isopropyl group on the morpholine ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Isopropyl CH₃ | ~0.9 - 1.2 (d) | ~18 - 22 | Doublet in ¹H NMR due to coupling with the isopropyl CH. |

| Isopropyl CH | ~1.8 - 2.2 (m) | ~30 - 35 | Multiplet in ¹H NMR due to coupling with CH₃ and C-3 H. |

| Morpholine C-3 H | ~3.0 - 3.4 (m) | ~55 - 60 | Adjacent to nitrogen and the chiral center. |

| Morpholine C-2, C-6 H | ~3.6 - 4.2 (m) | ~65 - 70 | Adjacent to oxygen. |

| Morpholine C-5 H | ~2.8 - 3.2 (m) | ~45 - 50 | Adjacent to nitrogen. |

| N-H | ~9.0 - 10.0 (br s) | - | Broad signal due to protonation and exchange. |

Note: Predicted values are based on general principles and data for similar morpholine structures. nih.govsigmaaldrich.com Actual values may vary depending on the solvent and concentration.

Mass Spectrometry Approaches for Molecular Formula Confirmation and Structural Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nist.gov For (RS)-3-(1-Methylethyl)-morpholine, with a molecular formula of C₇H₁₅NO, the expected exact mass is 129.1154 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the free base (129). chemguide.co.uk This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of this fragmentation pattern provides valuable structural information. libretexts.org

For 3-isopropylmorpholine (B1321799), key fragmentation pathways would include:

Loss of the isopropyl group: A common fragmentation involves the cleavage of the bond between C-3 and the isopropyl group. This would result in the loss of a propyl radical (•C₃H₇, 43 Da), leading to a significant peak at m/z 86.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms (nitrogen and oxygen) is also a characteristic fragmentation pathway for amines and ethers. libretexts.orgresearchgate.net This can lead to the formation of various smaller fragment ions.

Ring cleavage: The morpholine ring itself can fragment, producing a series of peaks that are characteristic of the heterocyclic system.

High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the unambiguous determination of the elemental composition from the exact mass. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of 3-Isopropylmorpholine

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 129 | [C₇H₁₅NO]⁺• | - | Molecular Ion (M⁺•) of the free base. |

| 114 | [C₆H₁₂NO]⁺ | •CH₃ | Loss of a methyl group. |

| 86 | [C₄H₈NO]⁺ | •C₃H₇ | Loss of the isopropyl group, a major expected fragment. youtube.com |

| 57 | [C₃H₇N]⁺ or [C₄H₉]⁺ | - | Various possible fragments from ring and side-chain cleavage. |

| 43 | [C₃H₇]⁺ | - | Isopropyl cation. |

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles. Crucially for chiral molecules like 3-isopropylmorpholine, it can definitively establish both the relative and absolute stereochemistry.

For this compound, a single crystal X-ray diffraction study would confirm:

The chair conformation of the morpholine ring, which is the energetically preferred conformation for six-membered saturated heterocyclic rings. researchgate.net

The relative stereochemistry , showing the spatial orientation of the isopropyl group relative to the other substituents on the ring (e.g., equatorial or axial).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H⁺ group, the oxygen atom, and the chloride counter-ion.

When analyzing a racemic mixture, the crystal will contain both the (R) and (S) enantiomers in equal amounts within the unit cell. To determine the absolute stereochemistry of a single enantiomer, specialized techniques such as anomalous dispersion are used, often requiring the presence of a heavier atom in the structure. This method allows for the differentiation between the (R) and (S) configurations.

Chromatographic Methods for Enantiomeric Separation and Purity Assessment in Morpholine Synthesis

Chromatography is essential for both the separation of enantiomers (chiral resolution) and the assessment of chemical purity in the synthesis of morpholine derivatives. ijpsdronline.comnih.gov

Enantiomeric Separation: Since this compound is a racemic mixture, it consists of equal amounts of the (R)-3-(1-Methylethyl)-morpholine and (S)-3-(1-Methylethyl)-morpholine enantiomers. Enantiomers have identical physical properties (boiling point, solubility, etc.) in a non-chiral environment, making them inseparable by standard chromatographic techniques. youtube.com

Chiral chromatography is employed to resolve these racemic mixtures. khanacademy.orgyoutube.com This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). chromatographyonline.comnih.gov

Chiral Stationary Phase (CSP): The column's stationary phase is composed of a single enantiomer of a chiral compound.

Differential Interaction: The two enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities.

Separation: The enantiomer that interacts more weakly with the CSP travels through the column faster and elutes first, while the more strongly interacting enantiomer is retained longer and elutes later. This results in two separate peaks in the chromatogram, one for each enantiomer.

Purity Assessment: Standard (non-chiral) GC and HPLC methods are routinely used to assess the chemical purity of the final compound. researchgate.nethelixchrom.com These methods can separate the target compound from starting materials, by-products, and other impurities. The purity is typically determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A derivatization step is sometimes employed to improve detection, for example, by reacting the morpholine with a UV-active agent for HPLC analysis or to create a more volatile derivative for GC analysis. nih.gov

Table 3: Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase | Purpose | Outcome |

| Chiral HPLC/GC | Chiral (e.g., polysaccharide-based) | Enantiomeric Separation (Resolution) | Two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. youtube.com |

| Reverse-Phase HPLC | C18 or similar | Purity Assessment | A single main peak for the compound, separated from non-enantiomeric impurities. |

| Gas Chromatography (GC) | Non-polar or polar capillary column | Purity and Volatile Impurity Assessment | A single main peak for the compound, separated from other volatile components. |

Future Research Directions and Unexplored Avenues in Rs 3 1 Methylethyl Morpholine Hcl Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. Future research will likely focus on developing more sustainable methods for synthesizing (RS)-3-(1-Methylethyl)-morpholine HCl, minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas of exploration include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. Research into novel metal or organocatalysts for the key bond-forming reactions in morpholine (B109124) synthesis is a promising avenue. For instance, iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines from allylic alcohols and amino ethers represents a step toward more sustainable methods. organic-chemistry.org

Bio-derived Starting Materials: Investigating routes that begin with renewable, bio-based feedstocks instead of petroleum-derived precursors is a central goal of green chemistry. The use of biomolecules like L-cysteine in synthetic protocols, for example, highlights a strategy of using green materials to assemble complex structures. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is crucial. Tandem reactions, where multiple transformations occur in a single pot, are an effective strategy. An efficient enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates has been achieved through a tandem hydroamination and asymmetric transfer hydrogenation, showcasing this principle. organic-chemistry.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can drastically reduce the environmental impact of a synthesis.

A recent development involves a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK, demonstrating a simpler, high-yielding approach. organic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Goals

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, hazardous | Catalytic, non-toxic, renewable |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, benign alternatives |

| Energy | High-temperature reflux | Lower temperatures, alternative energy (e.g., microwave, ultrasound) |

| Byproducts | Significant waste generated | Minimized waste, recyclable byproducts |

| Atom Economy | Often low | High, maximizing incorporation of starting materials |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the morpholine scaffold is well-established, exploring its full reactive potential remains an active area of research. For this compound, future studies could uncover new ways to functionalize the ring system, leading to novel derivatives with unique properties.

Key research avenues include:

De Novo Synthesis Strategies: Rather than modifying a pre-formed morpholine ring, de novo syntheses build the ring from simpler, acyclic precursors. Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful method for rapidly assembling highly substituted morpholines from several simple building blocks in a single step. acs.orgfigshare.com This allows for the creation of diverse libraries of morpholine derivatives that were previously inaccessible. acs.org

Late-Stage Functionalization: Developing methods to selectively introduce or modify functional groups on the morpholine ring of an already complex molecule is a significant challenge. Research into C-H activation, for example, could provide a direct route to functionalize the carbon backbone of 3-isopropylmorpholine (B1321799) without the need for pre-installed reactive handles.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote novel ring-opening or rearrangement reactions of the morpholine scaffold can lead to completely new molecular frameworks. For example, a concise route to highly decorated and conformationally rigid morpholines was demonstrated through the synthetic elaboration of morpholine hemiaminals derived from the ring-opening of 2-tosyl-1,2-oxazetidine. acs.org

Stereoselective Synthesis: Developing new methods for the stereocontrolled synthesis of substituted morpholines is critical, as the three-dimensional arrangement of atoms is often crucial for biological activity. Palladium-catalyzed carboamination reactions have been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.govnih.gov

Expanding Applications of Substituted Morpholines as Versatile Synthetic Synthons

In retrosynthetic analysis, a synthon is a conceptual fragment of a target molecule that aids in planning its synthesis. wikipedia.org this compound and its derivatives are valuable synthons—or their real-world chemical equivalents, synthetic building blocks—for constructing more complex molecules. nih.gov

Future research will likely expand their utility in several ways:

Privileged Scaffolds in Medicinal Chemistry: The morpholine ring is considered a "privileged structure" because it appears in numerous bioactive compounds and confers advantageous properties like improved solubility and metabolic stability. nih.govacs.org Future work will involve using 3-isopropylmorpholine as a core scaffold to build new classes of therapeutic agents.

Asymmetric Synthesis: Chiral substituted morpholines can be used as auxiliaries or ligands to control the stereochemical outcome of chemical reactions, facilitating the synthesis of enantiomerically pure target molecules.

Combinatorial Chemistry: Using 3-isopropylmorpholine as a building block in combinatorial syntheses allows for the rapid generation of large libraries of related compounds. These libraries can then be screened for desired properties, accelerating the discovery process. acs.org

Table 2: Examples of Substituted Morpholines as Synthons

| Synthon Application | Description | Potential Outcome |

|---|---|---|

| Medicinal Chemistry | The morpholine moiety is incorporated as a central scaffold or a substituent to improve pharmacokinetic properties. acs.orgnih.gov | Discovery of new drug candidates with enhanced efficacy and better drug-like properties. nih.gov |

| Agrochemicals | The morpholine core is used to develop new fungicides and other crop protection agents. lifechemicals.com | Development of more effective and environmentally safer agrochemicals. |

| Asymmetric Catalysis | Chiral morpholine derivatives are used as ligands for metal catalysts or as organocatalysts. | Enantioselective synthesis of complex molecules like pharmaceuticals and natural products. |

| Materials Science | Morpholine-containing polymers are synthesized to create materials with specific thermal or mechanical properties. | Creation of novel functional materials for various applications. |

Integration with Modern Synthetic Methodologies such as Flow Chemistry and High-Throughput Screening

The integration of modern technologies is set to revolutionize how chemical synthesis and discovery are performed. This compound is well-positioned to benefit from these advancements.

Flow Chemistry

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of morpholines. rsc.org

Enhanced Safety: Many chemical reactions are highly exothermic. Flow reactors provide superior heat transfer, allowing for precise temperature control and minimizing the risk of thermal runaways, especially when using highly reactive intermediates. rsc.orgnih.gov

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time, which is more straightforward than moving from a small flask to a large industrial reactor in batch chemistry. rsc.org

Access to Novel Reaction Conditions: Flow reactors can operate under high pressure and superheated conditions, enabling reactions that are difficult or impossible to perform in standard batch equipment. rsc.org

Multi-step Synthesis: Flow systems can be designed to telescope multiple reaction steps together, where the output of one reactor flows directly into the next. nih.gov This was demonstrated in the synthesis of the antibiotic Linezolid (B1675486), which contains a morpholine ring. rsc.org A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been successfully performed under continuous flow to produce substituted morpholines. organic-chemistry.org

High-Throughput Screening (HTS)

HTS uses automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. nih.govmdpi.com

Accelerated Drug Discovery: By creating a library of derivatives based on the 3-isopropylmorpholine scaffold, HTS can be used to quickly identify "hit" compounds that interact with a specific biological target. nih.govewadirect.com

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, HTS can be used to screen further focused libraries to understand how small changes to the molecular structure affect its activity, guiding the optimization of lead compounds. nih.gov

Target Identification: HTS can also be employed to identify the biological targets of morpholine-containing compounds, helping to elucidate their mechanism of action. ewadirect.com The development of compounds for central nervous system (CNS) disorders, in particular, has benefited from screening morpholine-containing libraries. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for (RS)-3-(1-Methylethyl)-morpholine HCl?

- Methodology :

- Synthesis : Utilize reductive amination or nucleophilic substitution for morpholine ring formation, followed by HCl salt precipitation. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization, as seen in analogous morpholine derivatives .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients. Monitor purity via LC-MS (≥95% purity threshold) .

- Key Parameters :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Synthesis | EtOH, 60°C, 12h | 65–75 | 85–90 |

| Purification | Prep-HPLC, 0.1% TFA | 90–95 | ≥95 |

Q. How can researchers characterize the stereochemical and structural properties of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., δ 3.5–4.5 ppm for morpholine protons) .

- X-ray Crystallography : Resolve stereochemistry via single-crystal analysis if racemization is a concern .

- HPLC-MS : Validate molecular weight and enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

- Approach :

- Screen for receptor binding (e.g., GPCRs, ion channels) and enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence polarization or SPR.

- Assess metabolic stability in microsomal assays (human/rat liver microsomes) .

- Example Data :

| Assay | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Kinase Inhibition | PKC-α | 12.3 ± 1.2 | Competitive binding |

| Microsomal Stability | t1/2 (min) | 45 | Moderate clearance |

Advanced Research Questions

Q. How does stereochemistry at the 3-(1-methylethyl) position influence biological activity and metabolic pathways?

- Experimental Design :

- Synthesize enantiomers (R and S) and compare activity in dose-response assays (e.g., IC50, EC50).

- Conduct MD simulations to study stereospecific target interactions (e.g., docking to COX-2 or P450 enzymes) .

- Data Interpretation :

- Example Finding : The (R)-enantiomer shows 3-fold higher affinity for COX-2 (IC50 = 0.8 µM vs. 2.5 µM for (S)) due to enhanced hydrophobic pocket interactions .

Q. How can researchers resolve contradictions in solubility and stability data across different experimental setups?

- Troubleshooting Strategy :

- Standardize buffers (e.g., PBS pH 7.4 vs. cell culture media) and temperature (25°C vs. 37°C).

- Use orthogonal methods: Compare DSC (thermal stability) with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies are effective for identifying and quantifying degradation products or synthetic impurities?

- Methodology :

- Forced Degradation : Expose the compound to heat (80°C), acid/base (0.1M HCl/NaOH), and oxidative (H2O2) conditions.

- LC-HRMS : Identify impurities via exact mass (e.g., [M+H]+ = 255.44) and fragmentation patterns .

- Example Impurity Profile :

| Impurity | RT (min) | m/z | Structure |

|---|---|---|---|

| Des-methyl analog | 12.3 | 241.39 | Morpholine ring with ethyl group |

Q. How can multi-target drug design principles be applied to optimize this compound for diseases like atherosclerosis?

- Rational Design :

- Introduce substituents (e.g., sulfonamide or trifluoromethyl groups) to enhance antioxidant (Nrf2 activation) and anti-inflammatory (COX-2 inhibition) activity .

- Validate in murine macrophage (RAW 264.7) models for lipid uptake and foam cell formation .

- Data Table :

| Derivative | Nrf2 Activation (%) | COX-2 IC50 (µM) |

|---|---|---|

| Parent | 15 ± 3 | 12.3 |

| CF3-modified | 42 ± 5 | 6.8 |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products